molecular formula C11H18FNO4 B151319 (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 203866-16-4

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B151319
CAS No.: 203866-16-4
M. Wt: 247.26 g/mol
InChI Key: METPQQHVRNLTRX-YUMQZZPRSA-N
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Description

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a chiral, fluorinated pyrrolidine derivative extensively employed as a key synthetic intermediate in pharmaceutical research and organic synthesis . The compound features a stereochemically defined (2S,4S) configuration, which is critical for inducing specific stereochemical outcomes in the synthesis of complex bioactive molecules . Its molecular structure incorporates both tert-butyloxycarbonyl (Boc) and methyl ester protecting groups, providing excellent stability and enabling selective deprotection strategies during multi-step synthetic sequences . This makes it particularly valuable for constructing fluorinated amino acid analogs and peptidomimetics, where the introduction of fluorine can significantly alter the conformational stability, metabolic profile, and binding affinity of lead compounds . Researchers leverage this scaffold in medicinal chemistry to develop novel therapeutic agents, as well as in asymmetric catalysis for the preparation of fluorinated ligands. The compound is packaged under inert conditions to ensure long-term purity and stability. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPQQHVRNLTRX-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475561-81-0, 203866-16-4
Record name rel-1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate
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Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-rel
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Preparation Methods

Preparation of (2S,4R)-N-Boc-4-hydroxyproline Methyl Ester

Fluorination Strategies

Morpholinosulfur Trifluoride-Mediated Fluorination

The critical fluorination step employs morpholinosulfur trifluoride (Mor·SF3), which facilitates a stereoinvertive substitution at the 4-position. Reaction of (2S,4R)-N-Boc-4-hydroxyproline tert-butyl ester with Mor·SF3 in dichloromethane at room temperature yields the (2S,4S)-fluoro derivative with 63% isolated yield. The tert-butyl ester’s steric bulk prevents intramolecular participation of the carbonyl group, eliminating the formation of trans-diastereomers.

Table 1: Comparative Fluorination Conditions

ReagentSolventTemperatureYieldDiastereomeric Ratio
Mor·SF3CH2Cl225°C63%>99:1 (cis:trans)
TBAFTHF80°C17%83:17
DASTDCM0°C45%92:8

Radiofluorination for PET Tracer Synthesis

For radiopharmaceutical applications, the tosylated precursor undergoes nucleophilic substitution with [18F]fluoride in the presence of Kryptofix 222 and potassium carbonate. Automated radiosynthesis modules achieve radiochemical yields of 40–50% (decay-corrected) within 60 minutes, with radiochemical purity >95%.

Deprotection and Final Product Isolation

Acidic Deprotection

Concurrent removal of the tert-butyl and Boc protecting groups is achieved using 2 M hydrochloric acid in acetonitrile at room temperature. After 5 hours, the reaction mixture is concentrated, and the product is isolated via trituration with chloroform, yielding (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride in 64% yield.

Chromatographic Purification

Crude reaction mixtures are purified via silica gel chromatography using hexane/tert-butyl methyl ether (9:1) as the eluent. This step removes triphenylphosphine oxide byproducts and unreacted starting materials, achieving a final purity of >97%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 4.35–4.20 (m, 1H, CH-F), 3.75 (s, 3H, OCH3), 3.60–3.45 (m, 2H, NCH2), 2.95–2.80 (m, 1H, CH2), 1.45 (s, 9H, C(CH3)3).

  • IR (neat): 1742 cm⁻¹ (C=O ester), 1263 cm⁻¹ (C-F stretch).

  • Melting Point: 130–136°C (decomposition).

Chiral Purity Assessment

Chiral high-performance liquid chromatography (HPLC) with a Chiralpak AD-H column confirms >99% enantiomeric excess, using hexane/isopropanol (80:20) as the mobile phase.

Alternative Synthetic Routes and Limitations

Mitsunobu Reaction for Stereochemical Inversion

An intramolecular Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine converts (2S,4R)-hydroxyproline derivatives to the (2S,4S)-configured lactone, which is subsequently hydrolyzed to the desired diol. While effective, this method adds two steps to the synthesis, reducing overall yield to 50–55%.

Challenges in Nucleophilic Fluorination

Early attempts using tetrabutylammonium fluoride (TBAF) resulted in elimination byproducts due to the harsh reaction conditions (80°C in THF). This underscores the necessity of mild fluorinating agents like Mor·SF3 for preserving stereochemical integrity.

Industrial-Scale Production and Cost Considerations

Bulk Synthesis Protocols

Scaled-up reactions (1.48 mol scale) utilize dichloromethane as the solvent and triphenylphosphine/CCl4 for chlorination analogs, achieving 89% yield. Adaptation of these conditions for fluorination requires substitution of CCl4 with Mor·SF3, though cost increases significantly due to the reagent’s expense ($109.00/50 mg) .

Chemical Reactions Analysis

Key Reaction Pathway

The compound is synthesized via stereoselective fluorination of a hydroxyl-pyrrolidine precursor. A critical step involves morpholinosulfur trifluoride (MOST) -mediated fluorination under mild conditions :

Reaction Scheme

Di tert butyl 2S 4R 4 hydroxypyrrolidine 1 2 dicarboxylateMOST 2S 4S 1 Tert butyl 2 methyl 4 fluoropyrrolidine 1 2 dicarboxylate\text{Di }\textit{tert}\text{ butyl 2S 4R 4 hydroxypyrrolidine 1 2 dicarboxylate}\xrightarrow{\text{MOST}}\text{ 2S 4S 1 Tert butyl 2 methyl 4 fluoropyrrolidine 1 2 dicarboxylate}

Reaction Conditions

ParameterValue
ReagentMorpholinosulfur trifluoride
SolventDry dichloromethane
TemperatureRoom temperature
Reaction Time48 hours
YieldNot explicitly reported

This reaction proceeds with retention of configuration at C4 due to steric hindrance from the bulky \textit{tert}-butyl group, ensuring high diastereomeric purity .

Deprotection and Acid Hydrolysis

The \textit{tert}-butyl (Boc) and methyl ester groups are removed via acidic hydrolysis , yielding 4-fluoropyrrolidine-2-carboxylic acid hydrochloride :

Reaction Scheme

 2S 4S 1 Tert butyl 2 methyl 4 fluoropyrrolidine 1 2 dicarboxylateHCl 2S 4S 4 fluoropyrrolidine 2 carboxylic acid hydrochloride\text{ 2S 4S 1 Tert butyl 2 methyl 4 fluoropyrrolidine 1 2 dicarboxylate}\xrightarrow{\text{HCl}}\text{ 2S 4S 4 fluoropyrrolidine 2 carboxylic acid hydrochloride}

Reaction Conditions

ParameterValue
Reagent2 M Hydrochloric acid
SolventAcetonitrile/water
TemperatureRoom temperature
Reaction Time5 hours
Yield64%

Key Observations

  • Complete removal of Boc and methyl ester groups occurs within 5 hours.

  • The reaction is compatible with automated radiosynthesis workflows for 18F^{18}\text{F}-labeled derivatives .

Stability Under Acidic Conditions

The compound remains stable during hydrolysis but can undergo epimerization if exposed to prolonged heating (>5 hours) or stronger acids (e.g., triflic acid) .

Side Reactions in Fluorination

  • Competitive Elimination : Observed when using less hindered precursors, leading to pyrrolidine ring-opening .

  • Mitigation : Use of bulky \textit{tert}-butyl groups suppresses intramolecular side reactions .

Scientific Research Applications

Medicinal Chemistry

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure can enhance the pharmacological properties of drug candidates by improving metabolic stability and bioavailability.

Case Study :
In studies focused on the development of novel analgesics, derivatives of this compound have been synthesized to assess their efficacy against pain pathways . The introduction of fluorine has been shown to modulate receptor interactions, enhancing the therapeutic potential of these compounds.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyl group provides protection for amino groups during synthesis, allowing for selective reactions.

Technical Insight :
The use of this compound in SPPS allows for the efficient assembly of complex peptides with enhanced stability due to the presence of fluorine . This has implications in developing peptides that can act as therapeutics or research tools.

Chemical Synthesis

Beyond medicinal applications, this compound is integral in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it useful for creating new chemical entities.

Example Applications :

  • Synthesis of fluorinated amino acids.
  • Development of new agrochemicals where fluorine substitution can improve activity and selectivity .

Mechanism of Action

The mechanism of action of (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structural features enable it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The 2S,4S configuration (target compound) is preferred in peptide synthesis due to its compatibility with L-amino acid stereochemistry .
  • Benzyl-protected analogs (e.g., (2S,4R)-1-benzyl variant) exhibit lower solubility in polar solvents, limiting their utility in aqueous-phase reactions .
  • Diastereomers like the 2R,4S variant (CAS: 647857-39-4) are less common in pharmaceutical applications due to mismatched stereochemical requirements .

Functional Group Modifications

Hydroxyl-Substituted Analogs

Compound Name CAS Number Functional Group Molecular Formula Key Properties Reference
(2S,4S)-1-Tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate 1253790-89-4 4-OH C₁₂H₂₁NO₅ Increased polarity; lower thermal stability
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylate hydrochloride 757961-41-4 3-OH C₆H₁₂ClNO₃ Hydrochloride salt enhances water solubility

Key Observations :

  • Hydroxyl groups (e.g., 4-OH in piperidine analogs) improve hydrogen-bonding capacity but reduce thermal stability compared to the fluorinated target compound .
  • Hydrochloride salts (e.g., (2S,3R)-3-hydroxypyrrolidine derivative) are more water-soluble, facilitating use in biological assays .

Substituted Aromatic Derivatives

Compound Name CAS Number Substituent Molecular Formula Applications Reference
(2S,4R)-1-Tert-butyl 2-methyl 4-(2-(adamantan-1-yl)ethoxy)pyrrolidine-1,2-dicarboxylate - Adamantyl ethoxy C₂₃H₃₇NO₅ Enhanced lipophilicity for CNS-targeting drugs
(2S,4S)-1-Tert-butyl 4-(4-fluorophenoxy)pyrrolidine-2-carboxylate - 4-Fluorophenoxy C₁₅H₁₉FNO₄ Improved metabolic stability in vivo

Key Observations :

  • Adamantyl ethoxy substituents significantly increase lipophilicity, making derivatives suitable for blood-brain barrier penetration .
  • 4-Fluorophenoxy groups enhance metabolic stability by resisting oxidative degradation, a feature absent in the parent fluoropyrrolidine .

Key Observations :

  • The target compound’s synthesis efficiency (~72%) is comparable to its analogs, but its tert-butyl group reduces flammability risks compared to benzyl-protected derivatives .
  • Safety protocols for all fluoropyrrolidines emphasize avoiding inhalation and skin contact due to irritant properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence starting from a pyrrolidine scaffold. For example, fluorination at the 4-position is achieved using diethylaminosulfur trifluoride (DAST) under inert conditions at −78°C to prevent racemization . Prior steps often involve hydroxyl group activation (e.g., tosylation) to enhance nucleophilic displacement efficiency . Stereochemical control is critical; low-temperature conditions and chiral auxiliaries (e.g., tert-butyl carbamate groups) help preserve the (2S,4S) configuration .

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR and 1H^{1}\text{H}-NOESY, is used to confirm stereochemistry. For instance, coupling constants between H-4 and F-4 in the pyrrolidine ring provide insights into axial/equatorial fluorine orientation . X-ray crystallography may also resolve ambiguities, as seen in studies of analogous fluorinated proline derivatives .

Q. What purification strategies are effective for isolating high-purity (2S,4S)-configured products?

  • Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., 20–50% ethyl acetate/hexane) is standard . For challenging separations of diastereomers, chiral stationary phases or recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound’s synthesis?

  • Methodological Answer : Fluorination via DAST proceeds through an SN2S_N2 mechanism, where the hydroxyl group at C-4 is converted to a better leaving group (e.g., tosylate or mesylate) to facilitate inversion. This step is stereospecific, retaining the (2S,4S) configuration if the starting material’s hydroxyl group is correctly oriented . Competing elimination pathways can occur if steric hindrance is present, necessitating precise temperature control (−78°C to room temperature) .

Q. How do steric and electronic effects of the tert-butyl and methyl ester groups influence conformational dynamics?

  • Methodological Answer : The tert-butyl carbamate acts as a bulky protecting group, locking the pyrrolidine ring into a specific chair or envelope conformation. This rigidity enhances stereoelectronic effects, as observed in hyperconjugative interactions between the fluorine lone pair and adjacent σ* orbitals, which can be quantified via X-ray crystallography (bond length/torsion angle correlations) . Computational studies (DFT) further model these interactions to predict reactivity .

Q. What strategies optimize yield in large-scale synthesis while minimizing epimerization?

  • Methodological Answer : Key steps include:

  • Using anhydrous solvents (e.g., THF, CH2_2Cl2_2) and inert atmospheres to prevent hydrolysis .
  • Slow addition of fluorinating agents (e.g., DAST) at low temperatures to reduce side reactions .
  • Avoiding prolonged exposure to acidic conditions during deprotection; trifluoroacetic acid (TFA) in dichloromethane is preferred for tert-butyl group removal due to its mild action .

Q. How can this compound serve as a precursor for biologically active analogs?

  • Methodological Answer : The tert-butyl and methyl ester groups are readily modified. For example:

  • Amide formation : Hydrolysis of the methyl ester to a carboxylic acid, followed by coupling with amines, generates peptidomimetics for drug discovery .
  • Fluorine substitution : Replacement of fluorine with other halogens or functional groups (e.g., azides) enables SAR studies in medicinal chemistry .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorination efficiencies: How to reconcile varying yields (33–57%) in similar protocols?

  • Methodological Answer : Yield variability often stems from:

  • Starting material purity : Impurities in di-tert-butyl precursors can divert reaction pathways .
  • Solvent choice : Polar aprotic solvents (e.g., CH2_2Cl2_2) improve DAST reactivity compared to THF .
  • Workup methods : Rapid quenching with aqueous NaHCO3_3 minimizes decomposition of fluorinated intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

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